6H-pyrazolo[1,5-b][1,2,4]thiadiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-pyrazolo[1,5-b][1,2,4]thiadiazine is a heterocyclic compound that features a fused ring system combining pyrazole and thiadiazine moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6H-pyrazolo[1,5-b][1,2,4]thiadiazine typically involves the annulation of the pyrazole ring to the thiadiazine ring. One common method includes the reaction of hydrazine derivatives with thiadiazole precursors under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the formation of the fused ring system.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 6H-pyrazolo[1,5-b][1,2,4]thiadiazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products: The products formed depend on the specific reaction and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyrazole or thiadiazine rings .
Wissenschaftliche Forschungsanwendungen
6H-pyrazolo[1,5-b][1,2,4]thiadiazine has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 6H-pyrazolo[1,5-b][1,2,4]thiadiazine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
- Pyrazolo[3,4-d]thiazoles
- Pyrazolo[4,3-d]thiazoles
- Pyrazolo[4,3-b][1,4]thiazines
- Pyrazolo[3,4-b][1,4]thiazines
Uniqueness: 6H-pyrazolo[1,5-b][1,2,4]thiadiazine stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may offer enhanced specificity and potency in its biological activities, making it a valuable scaffold for drug development .
Eigenschaften
CAS-Nummer |
56712-12-0 |
---|---|
Molekularformel |
C5H5N3S |
Molekulargewicht |
139.18 g/mol |
IUPAC-Name |
1H-pyrazolo[1,5-b][1,2,4]thiadiazine |
InChI |
InChI=1S/C5H5N3S/c1-2-7-8-5(1)6-3-4-9-8/h1-4,6H |
InChI-Schlüssel |
MWTWRKHTNBGKKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSN2C(=CC=N2)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.